N-Hexylpyridinium Trifluoromethanesulfonate

Catalog No.
S1897546
CAS No.
623167-81-7
M.F
C12H18F3NO3S
M. Wt
313.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hexylpyridinium Trifluoromethanesulfonate

CAS Number

623167-81-7

Product Name

N-Hexylpyridinium Trifluoromethanesulfonate

IUPAC Name

1-hexylpyridin-1-ium;trifluoromethanesulfonate

Molecular Formula

C12H18F3NO3S

Molecular Weight

313.34 g/mol

InChI

InChI=1S/C11H18N.CHF3O3S/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)8(5,6)7/h5,7-8,10-11H,2-4,6,9H2,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

QFAUKQKOJVLHEL-UHFFFAOYSA-M

SMILES

CCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-]
  • Solvent Properties

    N-Hexylpyridinium Triflate is a versatile solvent due to its polarity, thermal stability, and ability to dissolve a wide range of materials. This makes it useful in studies involving organic and inorganic compounds, polymers, and biomaterials [].

  • Catalysis

    N-Hexylpyridinium Triflate can act as a catalyst or catalyst precursor for various organic reactions. Its Lewis acidic properties and ability to stabilize reaction intermediates contribute to its catalytic activity [].

  • Electrochemical Applications

    N-Hexylpyridinium Triflate's wide electrochemical window and ionic conductivity make it suitable for use in electrolytes for batteries and other electrochemical devices [].

  • Material Science Applications

    N-Hexylpyridinium Triflate can be used in the synthesis and processing of advanced materials like solar cells, fuel cells, and ionic liquids [].

N-Hexylpyridinium trifluoromethanesulfonate is an ionic liquid characterized by its unique chemical structure, which includes a hexyl group attached to a pyridinium cation and trifluoromethanesulfonate as the anion. This compound has garnered attention due to its distinctive properties, such as high thermal stability, low volatility, and excellent solvation capabilities. Its molecular formula is C6H6F3NO3SC_6H_6F_3NO_3S, with a molecular weight of approximately 229.17 g/mol .

, particularly those involving nucleophilic substitutions. The trifluoromethanesulfonate anion can act as a nucleophile in organic synthesis, facilitating reactions such as acylation and alkylation. The Diels-Alder reaction is one example where this compound can be utilized, promoting pericyclic reactions that yield cyclic products from diene and dienophile combinations .

Research on the biological activity of N-hexylpyridinium trifluoromethanesulfonate is limited but suggests potential applications in biocatalysis and as a solvent for biological reactions. Ionic liquids like this compound often exhibit low toxicity and can stabilize enzymes, making them suitable for various biochemical applications .

The synthesis of N-hexylpyridinium trifluoromethanesulfonate typically involves the reaction of hexylpyridine with trifluoromethanesulfonic acid. The process generally includes the following steps:

  • Preparation of Hexylpyridine: Hexylpyridine can be synthesized via alkylation of pyridine using hexyl bromide.
  • Neutralization: The hexylpyridine is then treated with trifluoromethanesulfonic acid to form the triflate salt.
  • Purification: The resulting product is purified through recrystallization or distillation methods to ensure high purity .

N-Hexylpyridinium trifluoromethanesulfonate has several applications across different fields:

  • Catalysis: It serves as a catalyst in various organic reactions due to its ionic nature and ability to stabilize transition states.
  • Solvent: Its properties make it an effective solvent for chemical processes, particularly in organic synthesis.
  • Electrochemistry: This compound can be used in electrochemical studies due to its ionic conductivity .

Studies on the interactions of N-hexylpyridinium trifluoromethanesulfonate with other compounds reveal its ability to form complexes that enhance solubility and reactivity in various systems. For instance, its interaction with Lewis acids has been investigated, highlighting its role in facilitating chemical transformations . Further research into its interactions with biomolecules could provide insights into potential biotechnological applications.

N-Hexylpyridinium trifluoromethanesulfonate shares structural characteristics with several other pyridinium-based ionic liquids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-Butylpyridinium TrifluoromethanesulfonateC5H5F3NO3SC_5H_5F_3NO_3SShorter alkyl chain; lower viscosity
N-Hexylpyridinium Bis(trifluoromethylsulfonyl)imideC6H6F6N2O4S2C_6H_6F_6N_2O_4S_2Contains bis(trifluoromethylsulfonyl)imide anion; higher thermal stability
N-Octylpyridinium TetrafluoroborateC8H10BF4NC_8H_{10}BF_4NLonger alkyl chain; different anion leading to varied solubility properties

N-Hexylpyridinium trifluoromethanesulfonate stands out due to its balanced properties of thermal stability and solvation capabilities, making it particularly useful in both synthetic chemistry and potential biological applications .

Dates

Modify: 2023-08-16

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